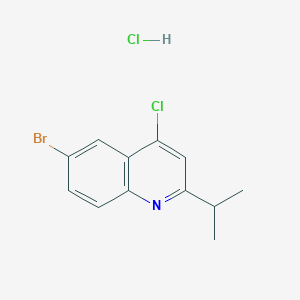

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular structure. The compound is officially designated under the International Union of Pure and Applied Chemistry nomenclature as 6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride, reflecting its precise substitution pattern on the quinoline ring system. The Chemical Abstracts Service has assigned this compound the registry number 1170370-51-0, providing a unique identifier that facilitates its recognition across chemical databases and literature.

The molecular formula C12H12BrCl2N accurately represents the elemental composition of this compound, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, two chlorine atoms, and one nitrogen atom. The molecular weight of 321.04 grams per mole reflects the substantial mass contribution from the halogen substituents, particularly the bromine atom at position 6 and the chlorine atoms at position 4 and within the hydrochloride salt form. This molecular weight places the compound within the range typical of substituted quinoline derivatives used in pharmaceutical and materials science applications.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl, which provides a linear notation of the molecular structure including the salt form. The International Chemical Identifier string InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H describes the connectivity and hydrogen atom distribution within the molecule.

The compound exists as a parent compound with PubChem Compound Identifier 17039619, which represents 6-bromo-4-chloro-2-isopropylquinoline in its free base form. This relationship between the free base and its hydrochloride salt demonstrates the common practice in medicinal chemistry of converting basic compounds to their corresponding salt forms to enhance solubility and stability properties.

Historical Development in Quinoline Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the nineteenth century. Quinoline was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar in 1834, marking the beginning of systematic quinoline research. This landmark discovery established coal tar as the principal source of commercial quinoline and initiated decades of investigation into the synthesis and properties of quinoline derivatives.

The historical progression of quinoline chemistry gained significant momentum in 1842 when French chemist Charles Gerhardt obtained a compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed Chinoilin or Chinolein. Although initially thought to be distinct from Runge's compound, German chemist August Hoffmann eventually recognized that these were identical substances, with apparent differences attributed to the presence of contaminants. This early confusion highlighted the importance of purification methods and analytical techniques in quinoline chemistry.

The synthetic methodology for quinoline derivatives evolved substantially through the late nineteenth and early twentieth centuries. The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup in 1880, became a cornerstone method for quinoline preparation. This reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline. The Skraup synthesis enabled laboratory-scale synthesis of quinoline for the first time and subsequently led to the development of various methods for preparing diverse substituted quinolines with significant medicinal efficacy.

Additional synthetic approaches emerged throughout the late 1800s, including the Friedlander synthetic approach described in 1882, which involved condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. The Doebner-Miller reaction, Conrad-Limpach-Knorr synthesis, Combes synthesis, Pfitzinger synthesis, and Niementowski synthesis techniques further expanded the synthetic repertoire available to chemists working with quinoline systems. These diverse methodologies provided the foundation for synthesizing complex substituted quinolines such as this compound.

The twentieth century witnessed an explosion in quinoline derivative synthesis, driven by the recognition of their diverse biological activities. Quinoline compounds demonstrated remarkable therapeutic potential as antimalarial agents, with chloroquine, quinine, and primaquine becoming essential medicines. The development of fluoroquinolone antibiotics since the 1980s further emphasized the pharmaceutical importance of quinoline derivatives. This historical context provides the foundation for understanding why compounds like this compound continue to attract research attention.

Position in Heterocyclic Compound Research

This compound occupies a significant position within the broader landscape of heterocyclic compound research, representing the sophisticated evolution of quinoline chemistry toward multiply substituted derivatives with enhanced functional properties. Heterocyclic compounds constitute one of the most diverse and important classes of organic molecules, characterized by the presence of one or more heteroatoms such as nitrogen, oxygen, or sulfur within cyclic ring structures. The quinoline framework, consisting of a benzene ring fused to a pyridine ring, exemplifies the structural complexity and versatility that defines modern heterocyclic chemistry.

The research significance of this compound stems from its representation of current trends in heterocyclic compound design, which emphasize the strategic incorporation of multiple functional groups to achieve specific chemical and biological properties. The compound features three distinct substitution types: halogenation at positions 4 and 6, alkylation at position 2, and salt formation through hydrochloride addition. This substitution pattern reflects contemporary approaches to molecular design that seek to optimize properties such as solubility, stability, and biological activity through systematic structural modification.

Within the context of quinoline derivative research, this compound exemplifies the evolution from simple quinoline structures to complex multiply substituted variants. Historical quinoline research initially focused on naturally occurring alkaloids such as quinine and quinidine, which contain relatively simple substitution patterns. Contemporary research has expanded to encompass synthetic derivatives with sophisticated substitution schemes designed to enhance specific properties or target particular biological pathways. The presence of both bromine and chlorine substituents in this compound represents this modern approach to quinoline modification.

The compound's position in heterocyclic research is further emphasized by its potential applications across multiple scientific disciplines. Quinoline derivatives have demonstrated utility in medicinal chemistry as antimalarial, antibacterial, antiviral, and anticancer agents. In materials science, quinoline derivatives contribute to the development of organic electronic materials, fluorescent compounds, and specialized polymers. The agricultural sector utilizes quinoline derivatives as agrochemicals and pesticides, while the chemical industry employs them as corrosion inhibitors and antioxidants.

The synthetic accessibility of this compound through established quinoline synthesis methodologies positions it within the mainstream of heterocyclic research. Methods such as the Skraup reaction can be adapted to incorporate specific substituents through careful selection of starting materials and reaction conditions. The preparation of 6-bromoquinoline-4(1H)-one as an intermediate demonstrates the systematic approach employed in synthesizing complex quinoline derivatives. These synthetic pathways connect the compound to the broader methodological framework of heterocyclic chemistry.

Contemporary heterocyclic compound research increasingly emphasizes the relationship between molecular structure and functional properties, making compounds like this compound valuable subjects for structure-activity relationship studies. The systematic variation of substituents on the quinoline framework allows researchers to investigate how specific structural modifications influence chemical reactivity, physical properties, and biological activity. This approach contributes to the rational design of new heterocyclic compounds with predetermined characteristics.

The compound's inclusion in chemical databases and commercial availability through chemical suppliers indicates its recognition within the research community as a valuable synthetic intermediate or research tool. The assignment of specific catalog numbers and detailed characterization data reflects the systematic approach to compound documentation that facilitates collaborative research and reproducible experimental work. This infrastructure supports the continued investigation of quinoline derivatives and their applications across diverse scientific fields.

Properties

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXTZSHWUMPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588924 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170370-51-0 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 6-Bromo-4-chloroquinoline Intermediate

A well-documented and industrially viable method involves a three-step sequence starting from 4-bromoaniline and ethyl propiolate :

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Michael addition of 4-bromoaniline to ethyl propiolate in methanol under nitrogen | 30–50 °C, stirring | - | Produces 3-(4-bromoaniline) ethyl acrylate |

| 2 | Cyclization of 3-(4-bromoaniline) ethyl acrylate in diphenyl ether | 200–220 °C, 2–10 hours | 77–81 | Yields 6-bromoquinoline-4(1H)-one after workup |

| 3 | Chlorination of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene reflux | Reflux 2 hours | 91–93 | Produces 6-bromo-4-chloroquinoline as yellow powder |

This method is noted for its operational simplicity, environmental friendliness, and high overall yield (~70% or more), significantly improving over previous yields of 26–42%.

Introduction of the 2-Isopropyl Group

The 2-isopropyl substituent is typically introduced via alkylation or Minisci-type radical alkylation on the quinoline core:

- Minisci alkylation methods have been reported for N-heteroarenes, including quinolines, using isopropyl radicals generated electrochemically or via radical initiators.

- Alternatively, alkylation can be performed on 6-bromo-4-chloroquinoline derivatives using isopropyl organometallic reagents or via nucleophilic substitution if a suitable leaving group is present at the 2-position.

Comparative Data Table of Key Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Michael addition | 4-bromoaniline + ethyl propiolate | Methanol, N2, 30–50 °C | 3-(4-bromoaniline) ethyl acrylate | - | Intermediate for cyclization |

| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether, 200–220 °C, 2–10 h | 6-bromoquinoline-4(1H)-one | 77–81 | High temperature cyclization |

| Chlorination | 6-bromoquinoline-4(1H)-one + PCl3 | Toluene reflux, 2 h | 6-bromo-4-chloroquinoline | 91–93 | Efficient halogenation |

| Alkylation | 6-bromo-4-chloroquinoline + isopropyl source | Radical or organometallic alkylation | 6-bromo-4-chloro-2-isopropylquinoline | Variable | Method-dependent |

| Salt formation | 6-bromo-4-chloro-2-isopropylquinoline + HCl | Ether or methanol | Hydrochloride salt | Quantitative | Crystalline salt |

Research Findings and Optimization Notes

- The cyclization step in diphenyl ether is critical and requires precise temperature control (200–220 °C) to maximize yield and minimize impurities.

- Chlorination with phosphorus trichloride or phosphorus oxychloride is highly efficient, with yields exceeding 90%, and is suitable for scale-up.

- Alkylation at the 2-position can be achieved via Minisci-type radical alkylation, which offers mild conditions and good regioselectivity, as demonstrated in recent electrochemical studies.

- The overall synthetic route is environmentally friendly, avoids harsh reagents, and reduces production costs compared to older methods.

- Alternative synthetic routes starting from Meldrum’s acid derivatives or triethyl orthoformate have been reported for related quinoline derivatives but are less direct for this specific compound.

Chemical Reactions Analysis

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The quinoline structure is known for its diverse biological properties. Research indicates that compounds featuring the quinoline moiety, including 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies highlight their effectiveness as potential agents against drug-resistant strains, making them valuable in addressing global health concerns related to antibiotic resistance .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Quinoline derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer types through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

- Antiviral Effects : Some studies suggest that quinoline derivatives can inhibit viral replication, providing a basis for their use in developing antiviral therapies. This is particularly relevant given the increasing prevalence of viral infections .

Synthetic Utility

This compound serves as an important intermediate in synthetic organic chemistry:

- Synthesis of Novel Compounds : The compound can be utilized as a starting material for synthesizing more complex heterocyclic compounds. Its reactivity allows for further functionalization, leading to the development of new pharmaceuticals with enhanced biological activities .

- Pharmaceutical Development : The synthesis of chlorine-containing heterocycles has gained traction due to their promising medicinal properties. This compound fits into this category, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against a panel of bacterial strains. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Research

In a preclinical study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity. The study highlighted its mechanism of action involving the inhibition of specific kinases associated with tumor growth. These findings suggest that this compound could be further explored as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound’s properties are best understood through comparisons with structurally related quinoline derivatives. Key differences arise from variations in halogen types, substituent positions, and functional groups:

Table 1: Structural Comparison of Selected Quinoline Derivatives

| Compound Name | Substituents | Key Differences from Target Compound | Reference |

|---|---|---|---|

| 6-Bromo-4-chloro-2-methylquinoline | 6-Br, 4-Cl, 2-CH₃ | Methyl group instead of isopropyl at C2 | |

| 4-Bromo-6-chloro-2-methylquinoline | 4-Br, 6-Cl, 2-CH₃ | Halogen positional isomer (Br/Cl swapped) | |

| 6-Chloro-2-hydroxyquinoline | 6-Cl, 2-OH | Hydroxyl group replaces isopropyl and Br | |

| 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride | 6-Br, 2-pyridinyl, 4-carbonyl chloride | Carbonyl chloride and pyridinyl substituents | |

| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 4-Br, 6-Cl, 2-CF₃ | Trifluoromethyl group at C2 |

Key Observations:

Substituent Position and Reactivity: Positional isomers, such as 4-Bromo-6-chloro-2-methylquinoline, exhibit distinct electronic properties due to altered halogen placement. Bromine at C6 (vs. C4) increases steric bulk and polarizability, influencing nucleophilic substitution rates .

Halogen Effects: Bromine’s larger atomic radius compared to chlorine (e.g., in 6-Bromo-2-hydroxyquinoline vs. 6-Chloro-2-hydroxyquinoline) leads to stronger van der Waals interactions and altered binding affinities in receptor-ligand systems .

Functional Group Modifications: Replacement of the isopropyl group with a trifluoromethyl group (as in 4-Bromo-6-chloro-2-CF₃-quinoline) introduces electron-withdrawing effects, altering the compound’s acidity and resonance stability .

Key Findings:

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility (>10 mg/mL) compared to neutral derivatives like 6-Chloro-2-hydroxyquinoline (2.5 mg/mL in DMSO) .

- Bioactivity: While the target compound is restricted to industrial use, analogues with piperazine moieties (e.g., 6-Bromo-2-methyl-4-piperazinylquinoline HCl) show promise in central nervous system (CNS) applications due to enhanced receptor interactions .

Biological Activity

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. Its molecular formula is , with a molecular weight of approximately 284.57 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The presence of bromine and chlorine atoms in the structure contributes to the compound's reactivity and biological activity. The isopropyl group enhances solubility, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In comparative studies, the compound demonstrated minimum inhibitory concentration (MIC) values that suggest potent activity against these pathogens, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it can interact with specific molecular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds structurally related to 6-bromo-4-chloro-2-isopropylquinoline have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is believed to stem from its ability to bind to various enzymes and receptors within cells. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in biological effects such as:

- Inhibition of cell growth

- Induction of apoptosis

- Disruption of bacterial cell wall synthesis

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the effectiveness of various arylated quinolines, including derivatives like this compound, against Mycobacterium tuberculosis (Mtb). The findings indicated that certain modifications at the C-6 position could enhance the compound's activity against both replicating and non-replicating forms of Mtb .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | >16 | Antimicrobial |

| Modified derivative | <16 | Enhanced activity against Mtb |

Anticancer Activity Assessment

In another investigation focusing on cancer cell lines, the compound was tested for its antiproliferative effects. Results showed that it inhibited growth in several cancerous cell lines with varying degrees of potency, suggesting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-bromo-4-chloro-2-isopropylquinoline hydrochloride, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves halogenation and Friedländer-type condensation. Bromination at the 6-position and chlorination at the 4-position can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. The isopropyl group at position 2 may require alkylation via nucleophilic substitution. Substituent steric hindrance (e.g., isopropyl group) can reduce reaction yields, necessitating optimized catalysts (e.g., Pd-based for cross-coupling) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. Structural confirmation requires H/C NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl CH₃ groups at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-referencing with PubChem CID 5139537 ensures consistency with established data .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

- Methodological Answer : Low yields may arise from incomplete ring closure or side reactions. Employing microwave-assisted synthesis at controlled temperatures (120–150°C) with acidic catalysts (e.g., polyphosphoric acid) can enhance cyclization efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase is critical. Adjusting solvent polarity (e.g., DMF for better solubility) may also improve outcomes .

Q. What strategies resolve contradictions in reported solubility data for halogenated quinoline derivatives?

- Methodological Answer : Discrepancies often stem from polymorphic variations or hydration states. Use differential scanning calorimetry (DSC) to identify melting point deviations (e.g., mp 249–254°C for similar brominated compounds ). Solubility profiling in DMSO-water mixtures (10–90% v/v) under controlled pH (2–8) and temperature (25–40°C) can clarify conflicting data. Cross-validate with X-ray powder diffraction (XRPD) to detect crystalline phase differences .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications of this compound?

- Methodological Answer : Introduce substituents at the 2-isopropyl or 6-bromo positions to assess electronic and steric effects. For example, replacing isopropyl with cyclopropyl (smaller) or tert-butyl (bulkier) groups can evaluate steric tolerance. Computational modeling (e.g., DFT for charge distribution) paired with in vitro assays (e.g., enzyme inhibition) identifies key pharmacophores. Refer to PubChem’s IUPAC naming conventions (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid ) for analogous SAR frameworks.

Q. What experimental protocols mitigate degradation of the hydrochloride salt under varying storage conditions?

- Methodological Answer : Store the compound at 0–6°C in amber vials with desiccants to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation products (e.g., free base formation). For long-term stability, lyophilization and nitrogen-purged packaging are recommended, as boronic acid analogs show similar sensitivity to moisture .

Q. How does the hydrochloride counterion influence pharmacokinetic properties compared to free-base forms?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using UV-Vis spectroscopy. Pharmacokinetic profiling in rodent models (plasma t₁/₂, Cₘₐₓ) quantifies absorption differences. Note that counterion choice (e.g., mesylate vs. hydrochloride) can alter crystallization behavior, impacting formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.